Isometheptene bitartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;N,6-dimethylhept-5-en-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C4H6O6/c1-8(2)6-5-7-9(3)10-4;5-1(3(7)8)2(6)4(9)10/h6,9-10H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDXBKIKFQOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-50-9 | |
| Record name | [R-(R*,R*)]-methyl(1,5-dimethylhex-4-enyl)ammonium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Conceptual Development of Isometheptene Research
Early Investigations and Preparation Methodologies
The initial synthesis of Isometheptene (B1672259), chemically known as 2-methyl-6-methylamino-2-heptene, was first detailed in the 1940s. google.com The preparation often involved the reaction of 6-methyl-5-hepten-2-one (B42903) with methylamine (B109427). google.com A common method described involves the reductive amination of 6-methyl-5-hepten-2-one. In this process, the ketone is reacted with methylamine in the presence of a reducing agent, such as activated aluminum or through cathodic partial reduction, to form the secondary amine, Isometheptene. google.com Another approach involves the use of zinc dust and sulfurous acid. google.com
Subsequent research has explored various synthetic routes and the preparation of its metabolites. cdnsciencepub.comresearchgate.net For instance, one method to prepare related structures involves reacting an alkyl acetylacetate with 2-methyl-3-butene-2-ol. google.com These early methodologies laid the groundwork for producing Isometheptene and its derivatives for further study.
Interactive Table 1: Key Starting Materials in Isometheptene Synthesis
| Compound Name | Chemical Formula | Role in Synthesis |
| 6-Methyl-5-hepten-2-one | C₈H₁₄O | Precursor ketone google.comaxios-research.com |
| Methylamine | CH₅N | Source of the amine group google.com |
| 2-Methyl-3-butene-2-ol | C₅H₁₀O | Used in alternative synthesis routes for related structures google.com |
Evolution of Sympathomimetic Amine Research
The development of Isometheptene occurred within a broader scientific pursuit to understand and synthesize sympathomimetic amines. nih.govcambridge.orgresearchgate.net These compounds mimic the effects of endogenous agonists of the sympathetic nervous system, like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org Research in this area was spurred by the therapeutic potential of these agents as vasoconstrictors, which are substances that narrow blood vessels. drugbank.combritannica.comwikipedia.org
Sympathomimetic amines are generally classified as catecholamines or non-catecholamines. nih.gov Isometheptene falls into the non-catecholamine category, which lacks the catechol (3,4-dihydroxybenzene) ring structure. slideshare.net This structural difference often results in a longer duration of action as these compounds are not metabolized by the enzyme catechol-O-methyltransferase (COMT). cambridge.org
The research evolved from naturally occurring substances like ephedrine (B3423809) to the synthesis of a wide array of new chemical entities. cambridge.orgresearchgate.net Scientists systematically modified the basic β-phenylethanolamine structure to explore how changes in the molecule affected its activity, receptor selectivity, and metabolic stability. cambridge.org This research led to the development of compounds with more specific actions and improved therapeutic profiles. Isometheptene, as an aliphatic amine, represents a departure from the aromatic structures of many early sympathomimetics, illustrating the diversification of research in this field. wikipedia.orgdrugbank.com
Interactive Table 2: Classification of Selected Sympathomimetic Amines
| Compound | Classification | Key Structural Feature |
| Epinephrine | Catecholamine | Contains a catechol nucleus slideshare.net |
| Norepinephrine | Catecholamine | Contains a catechol nucleus wikipedia.org |
| Ephedrine | Non-catecholamine | Lacks a catechol nucleus ijbcp.com |
| Isometheptene | Non-catecholamine | Aliphatic amine, lacks a benzene (B151609) ring drugbank.com |
Transition to Salt Forms for Pharmaceutical Research Stability
For a chemical compound to be viable as a pharmaceutical agent, it must possess suitable physicochemical properties, including stability, solubility, and ease of handling. researchgate.netamericanpharmaceuticalreview.com Many amine-containing drugs, in their free base form, are oily liquids or solids with undesirable properties. americanpharmaceuticalreview.com Converting these free bases into salt forms is a common and effective strategy in pharmaceutical development to overcome these challenges. worldpharmatoday.comdroracle.ai Over half of all drug molecules are administered as salts. worldpharmatoday.com
The process of salt formation involves reacting the basic drug with an acid. pharmtech.com This creates an ionic compound with a crystal lattice structure, which often leads to a more stable, solid-state form with improved properties. americanpharmaceuticalreview.com The choice of the acid, or counterion, is critical and is based on factors such as the pKa of the drug and the desired characteristics of the final salt. pharmtech.comnih.gov A stable salt is generally formed when the pKa of the counterion is at least two pH units lower than that of the basic drug. pharmtech.com
In the case of Isometheptene, the bitartrate (B1229483) salt is formed by reacting the basic Isometheptene molecule with tartaric acid. wikipedia.org Tartrate is a common counterion used in the pharmaceutical industry. researchgate.netconsensus.appresearchgate.net The selection of the bitartrate form offers several advantages:
Improved Stability: Salt forms are generally more chemically stable than the free base, particularly against oxidation. americanpharmaceuticalreview.com
Enhanced Solubility: Pharmaceutical salts are often more soluble in water than the free base, which can be crucial for formulation. droracle.airesearchgate.netblogspot.com
Solid-State Properties: Salt formation typically yields a crystalline solid that is easier to handle, purify, and formulate into a final dosage form compared to a liquid or oily free base. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
Standardization: The use of a stable, crystalline salt form like bitartrate allows for consistent manufacturing and quality control. google.com Potassium bitartrate, for example, is used as a primary reference standard for pH buffers. wikipedia.org
The transition of Isometheptene from its free base to the bitartrate salt is a clear example of applying fundamental principles of pharmaceutical chemistry to develop a stable and effective drug substance.
Advanced Synthetic Organic Chemistry and Stereochemical Characterization of Isometheptene
Elucidation of Isometheptene (B1672259) Synthesis Pathways
The synthesis of isometheptene and its salts involves multi-step chemical reactions, often starting from readily available precursors. The methodologies have evolved to include stereoselective approaches to obtain specific enantiomers.
Core Synthetic Routes to Isometheptene Base
The foundational synthesis of the isometheptene base can be achieved through the reductive amination of 6-methyl-5-hepten-2-one (B42903). One established method involves the reaction of 6-methyl-5-hepten-2-one with methylamine (B109427) in the presence of a reducing agent. A common procedure utilizes sodium cyanoborohydride in methanol. This reaction, known as the Borch procedure, effectively introduces the methylamino group to the ketone, yielding the isometheptene base. cdnsciencepub.com
Another synthetic approach involves the reduction of methyl heptenone in the presence of methylamine using activated aluminum in 75% alcohol. This process also results in the formation of the isometheptene base.
A stereoselective synthesis for the (R)-enantiomer of isometheptene has also been developed. This pathway begins with the reaction of (S)-methyloxirane with 3-methyl-2-buten-1-ylmagnesium chloride in the presence of copper iodide in tetrahydrofuran (B95107) (THF). The resulting (S)-6-methyl-hept-5-en-2-ol is then subjected to further reactions to yield the (R)-isometheptene enantiomer. google.com
| Starting Material | Reagents | Product |
| 6-Methyl-5-hepten-2-one | Methylamine, Sodium cyanoborohydride, Methanol | Isometheptene Base |
| Methyl heptenone | Methylamine, Activated aluminum, 75% Alcohol | Isometheptene Base |
| (S)-Methyloxirane | 3-Methyl-2-buten-1-ylmagnesium chloride, Copper iodide, THF | (S)-6-Methyl-hept-5-en-2-ol (intermediate for (R)-Isometheptene) |
Preparation of Isometheptene Bitartrate (B1229483) Salt
Isometheptene is often used in its salt form to enhance its stability and solubility. While various salts such as the mucate and hydrochloride are common, isometheptene bitartrate is also utilized. The preparation of the bitartrate salt generally involves reacting the isometheptene free base with tartaric acid in a suitable solvent. google.comaxios-research.com Although detailed procedures for the bitartrate salt formation are not extensively published in primary literature, standard acid-base salt formation protocols are typically employed. The isometheptene base is dissolved in a solvent, and a solution of tartaric acid is added, leading to the precipitation or crystallization of this compound. The choice of solvent is crucial for obtaining a crystalline and non-hygroscopic salt. In some related syntheses of isometheptene derivatives, attempts to form tartrate salts resulted in hygroscopic semi-solids or viscous oils, highlighting the importance of optimizing the crystallization conditions. cdnsciencepub.com
Isomer Separation and Enantiomeric Characterization
Isometheptene possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. The separation and characterization of these isomers are crucial for understanding their distinct pharmacological properties. nih.gov
Isolation and Purification of (R)- and (S)-Enantiomers
The separation of racemic isometheptene into its individual enantiomers can be achieved through classical resolution techniques. One method involves the use of a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, the use of tartaric acid can lead to the preferential precipitation of the (R)-isometheptene-tartrate complex in ethanol (B145695) at low temperatures.
Following separation of the diastereomeric salts, the individual enantiomers of isometheptene can be recovered by treating the salt with a base to liberate the free amine. Further purification of the separated enantiomers can be carried out using chromatographic techniques, such as column chromatography. google.com
X-ray Crystallography for Structural Elucidation of Crystalline Isomers
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. patnawomenscollege.inwikipedia.org The crystal structure of the (R)-isometheptene mucate salt has been determined, providing detailed insights into its molecular geometry. google.comgoogleapis.com
The crystallographic data reveals the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For the (R)-isometheptene mucate salt, the analysis confirmed the (R)-configuration at the chiral center. The crystal structure also showed a degree of disorder at the dimethyl end of the molecule. googleapis.com Although the crystals were of low quality, the data was sufficient to verify the relative stereochemistry. caltech.edu
Crystallographic Data for an Isometheptene Derivative:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 10.302(5) |
| b (Å) | 12.522(4) |
| c (Å) | 13.383(4) |
| α (°) | 111.9(1) |
| β (°) | 116.86(6) |
| γ (°) | 71.65(5) |
| Volume (ų) | 1726.429 |
| Z | 4 |
| Note: This data is for a related indole (B1671886) derivative and is presented as an example of crystallographic parameters. researchgate.net |
Synthesis and Identification of Isometheptene Metabolites
The in vivo metabolism of isometheptene leads to the formation of several metabolites. The synthesis and identification of these metabolites are essential for a complete understanding of the drug's pharmacokinetic profile.
Two major in vivo metabolites of isometheptene have been identified as trans-(E)-2-methyl-6-methylamino-2-hepten-1-ol and cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol. cdnsciencepub.com Synthetic routes to these metabolites have been developed to confirm their structures and to provide standards for analytical studies.
One synthetic pathway to the trans-isomer starts with the N-trifluoroacetyl derivative of isometheptene. This derivative is oxidized with selenium dioxide in ethanol to yield trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al. Subsequent reduction of the aldehyde with sodium borohydride (B1222165) in ethanol produces the trans-metabolite. cdnsciencepub.com
An alternative route involves the hydrolysis of trans-2-methyl-6-oxo-2-hepten-1-ol ethylene (B1197577) ketal to the corresponding hydroxyketone, followed by reductive amination to furnish the desired trans-metabolite. A similar strategy, starting from the cis-ketal, is used to synthesize the cis-metabolite. cdnsciencepub.com The identification of these metabolites from biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). cdnsciencepub.com
Chemical Synthesis of Specific Metabolite Isomers (e.g., trans-(E) and cis-(Z) forms)
The in vivo biotransformation of isometheptene, chemically known as (±)-N,1,5-trimethyl-4-hexenylamine, leads to several metabolites. Among the most significant are the allylic alcohols, trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol and its cis-(Z) counterpart. researchgate.netnih.gov The synthesis of these specific isomers has been accomplished through distinct and stereocontrolled chemical pathways.
One of the primary synthetic routes begins with the protection of the amine in isometheptene. The N-trifluoroacetyl derivative of isometheptene is subjected to oxidation using selenium dioxide in ethanol. researchgate.net This reaction achieves a stereospecific allylic hydroxylation, yielding exclusively the trans-allylic aldehyde, trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al. researchgate.netnih.gov Subsequent reduction of this aldehyde intermediate with sodium borohydride in ethanol affords the target metabolite, trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol, after removal of the protecting group. researchgate.net
A second, more versatile synthetic strategy has been developed to produce both the trans-(E) and cis-(Z) isomers. This pathway involves the synthesis of isomeric hydroxyketones which serve as key precursors. The synthesis starts from 6-methyl-5-hepten-2-one ethylene ketal, which can be oxidized to produce trans-2-methyl-6-oxo-2-hepten-1-ol ethylene ketal. researchgate.net A separate multi-step sequence, often employing the Wittig reaction, is used to generate the cis-olefin geometry, leading to cis-2-methyl-6-oxo-2-hepten-1-ol ethylene ketal. researchgate.net These protected ketals are then carefully hydrolyzed to their respective hydroxyketones, trans-2-methyl-6-oxo-2-hepten-1-ol and cis-2-methyl-6-oxo-2-hepten-1-ol, without causing isomerization of the double bond. researchgate.net The final step to obtain the desired amino alcohol metabolites is achieved through reductive amination. researchgate.net
The successful synthesis and isolation of these isomers were critical for their definitive identification. Gas chromatography-mass spectrometry (GC-MS) analysis confirmed that the major urinary metabolite in rats is the trans-2-methyl-6-methylamino-2-hepten-1-ol, while the cis isomer is a minor metabolite. nih.govresearchgate.netresearchgate.net
Table 1: Synthetic Pathways for Isometheptene Metabolite Isomers
| Target Isomer | Synthetic Approach | Key Reagents | Key Intermediate(s) | Reference |
|---|---|---|---|---|
| trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol | Stereospecific Allylic Oxidation | 1. Trifluoroacetic anhydride (B1165640) 2. Selenium dioxide (SeO₂) 3. Sodium borohydride (NaBH₄) | trans-2-methyl-6-N-methyltrifluoroacetamido-2-hepten-1-al | researchgate.net |
| trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol | Reductive Amination of Hydroxyketone | 1. Hydrolysis (H₃O⁺) 2. Reductive Amination (e.g., NaBH₃CN, CH₃NH₂) | trans-2-methyl-6-oxo-2-hepten-1-ol | researchgate.net |
| cis-(Z)-2-Methyl-6-methylamino-2-hepten-1-ol | Reductive Amination of Hydroxyketone | 1. Hydrolysis (H₃O⁺) 2. Reductive Amination (e.g., NaBH₃CN, CH₃NH₂) | cis-2-methyl-6-oxo-2-hepten-1-ol | researchgate.net |
Oxidative and Reductive Amination Pathways in Metabolite Synthesis
The synthesis of isometheptene's hydroxylated metabolites showcases the strategic use of oxidative and reductive transformations to achieve desired stereochemical outcomes.
Oxidative Pathways: The key oxidative step in the synthesis of the trans-(E) metabolite is the allylic oxidation of a protected isometheptene derivative. researchgate.net The use of selenium dioxide is a classic and effective method for introducing a hydroxyl group at a carbon adjacent to a double bond. The mechanism of this reaction is known to proceed in a stereospecific manner with gem-dimethyl olefins, yielding exclusively trans-alcohols or aldehydes. researchgate.net This specificity was crucial for confirming the stereochemistry of the major metabolite found in vivo, as the synthetic product matched the isolated biological sample. nih.gov
Reductive Amination Pathways: Reductive amination is a cornerstone of amine synthesis in modern organic and medicinal chemistry, valued for its efficiency and the wide availability of starting materials. nih.govd-nb.info This reaction involves the formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its reduction to the corresponding amine. harvard.edu
In the synthesis of isometheptene metabolites, the hydroxyketones (trans- and cis-2-methyl-6-oxo-2-hepten-1-ol) are reacted with methylamine. researchgate.net This condensation forms an intermediate iminium ion, which is then reduced in situ to the final secondary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being common choices due to their mild nature and selectivity for reducing the iminium ion in the presence of the starting ketone. harvard.edu This pathway provides a direct and high-yielding route to both the trans-(E) and cis-(Z) amino alcohol metabolites from their corresponding keto precursors. researchgate.net The versatility of this method allows for the controlled synthesis of either isomer, provided the stereochemically pure hydroxyketone is available. researchgate.net
Molecular and Receptor Pharmacology of Isometheptene Bitartrate
Indirect Sympathomimetic Mechanisms at the Cellular Level
Isometheptene (B1672259) functions as an indirect-acting sympathomimetic agent. drugbank.comnih.gov Its primary mechanism involves the modulation of catecholamine activity at the neuronal level, leading to the physiological responses associated with sympathetic activation. drugbank.comnih.gov
Role in Epinephrine (B1671497) and Norepinephrine (B1679862) Pathway Activation
The vasoconstrictive effects of Isometheptene are a direct result of its ability to activate the sympathetic nervous system. drugbank.comwikipedia.orginvivochem.com This activation is mediated through the pathways of epinephrine and norepinephrine. drugbank.comwikipedia.orginvivochem.com By influencing these pathways, Isometheptene promotes the activation of smooth muscle, which leads to vasoconstriction. drugbank.comnih.gov This action is central to its therapeutic effects.
Vesicular Displacement of Noradrenaline from Neurons
A key aspect of Isometheptene's indirect sympathomimetic action is its ability to displace catecholamines, such as noradrenaline (norepinephrine), from storage vesicles within neurons. drugbank.comnih.govinvivochem.com This mechanism is comparable to the action of tyramine. drugbank.comnih.gov By causing the release of noradrenaline from these vesicles into the synapse, Isometheptene increases the concentration of this neurotransmitter at the neuro-vascular junction, where it can then act on adrenergic receptors. drugbank.comd-nb.info Studies involving reserpine, a drug that depletes catecholamine stores, have demonstrated that the cardiovascular effects of Isometheptene are significantly diminished, confirming the critical role of this indirect, tyramine-like action. d-nb.infonih.gov
Adrenergic Receptor Interactions and Signal Transduction
The sympathomimetic effects initiated by Isometheptene are ultimately transduced through interactions with adrenergic receptors on the surface of cells, which triggers a cascade of intracellular signaling events. drugbank.comnih.gov
| Isometheptene Enantiomer | Primary Mechanism of Action | Receptor Interaction |
|---|---|---|
| (S)-Isometheptene | Mixed: Indirect (tyramine-like) and Direct Sympathomimetic | Direct agonist at α1-adrenoceptors |
| (R)-Isometheptene | Exclusively Indirect (tyramine-like) | No direct α1-adrenoceptor agonism |
Inhibition of Synaptic Vesicular Amine Transporters
While the primary mechanism involves the displacement of noradrenaline, the interaction of sympathomimetic amines with vesicular monoamine transporters (VMATs) is a critical area of pharmacology. drugbank.comdrugbank.com These transporters are responsible for packaging neurotransmitters like norepinephrine into synaptic vesicles. nih.govnih.gov By entering neurons and inhibiting VMAT, compounds can increase the cytoplasmic concentration of neurotransmitters, leading to their release into the synapse. drugbank.com Isometheptene's ability to displace noradrenaline from vesicles suggests an interaction with these transport systems, a mechanism shared by other indirect-acting sympathomimetics. drugbank.comnih.gov
Intracellular Calcium Flux Dynamics
IP3-Mediated Calcium Release from Sarcoplasmic Reticulum
The vasoconstrictive effects of isometheptene are linked to its ability to stimulate cell surface adrenergic receptors. drugbank.comnih.gov This interaction triggers a signal transduction cascade that results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3). drugbank.com IP3 acts as a second messenger, binding to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store in smooth muscle cells. drugbank.comnih.gov This binding event opens calcium channels, leading to the release of stored calcium into the cytoplasm. drugbank.comnih.gov This IP3-mediated calcium release is a critical initial step in elevating cytosolic calcium levels required for muscle contraction. drugbank.comfrontiersin.org
Enhanced Calcium Entry via Calcium Channels
In addition to mobilizing intracellular calcium stores, the signal transduction cascade activated by isometheptene also promotes the influx of extracellular calcium. drugbank.com This is achieved by enhancing the entry of calcium across the sarcolemma (the cell membrane of muscle cells) through dedicated calcium channels. drugbank.com The combined effect of calcium release from the sarcoplasmic reticulum and increased entry from the extracellular space leads to a significant and rapid rise in the intracellular calcium concentration. drugbank.comnih.gov
Calmodulin-Myosin Light Chain Kinase Cascade Activation
The elevated intracellular calcium concentration is the direct stimulus for smooth muscle contraction. drugbank.com Cytosolic calcium ions bind to the protein calmodulin, forming a calcium-calmodulin complex. drugbank.comnih.gov This complex then activates myosin light chain kinase (MLCK). drugbank.comnih.gov Activated MLCK phosphorylates the regulatory light chain of myosin, which is a key step that enables the cross-bridge cycling between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction. drugbank.com Once the stimulus is removed, intracellular calcium levels are returned to baseline by various pumps and exchangers, leading to muscle relaxation. drugbank.com
Enantiomeric Pharmacological Differentiation
(S)-Isometheptene Mixed Sympathomimetic Action
The (S)-enantiomer of isometheptene demonstrates a mixed sympathomimetic action. d-nb.info Its effects are mediated through both an indirect tyramine-like action and a direct stimulation of α1-adrenoceptors. d-nb.inforesearchgate.net This dual mechanism contributes to its more pronounced vasopressor responses when compared to the (R)-enantiomer. nih.govnih.gov Studies in pithed rats have shown that the vasopressor effects of (S)-isometheptene are attenuated by the α1-adrenoceptor antagonist prazosin, confirming the direct receptor stimulation component of its action. d-nb.info
(R)-Isometheptene Tyramine-like Action
In contrast to its S-counterpart, (R)-Isometheptene's vascular activity is exclusively indirect, exhibiting a tyramine-like action. nih.govd-nb.info This means it acts by causing the displacement and release of endogenous catecholamines, such as norepinephrine, from neuronal storage vesicles into the synapse. drugbank.comnih.gov These released neurotransmitters then act on adrenergic receptors to cause vasoconstriction. drugbank.com The lack of direct α1-adrenoceptor stimulation results in a lesser vasopressor response compared to (S)-isometheptene. d-nb.inforesearchgate.net
Selective Ligand Activity of (R)-Isometheptene at Imidazoline (B1206853) Subtype 1 (I1) Receptor Sites
Further differentiating the enantiomers, (R)-Isometheptene has been identified as a selective ligand for Imidazoline subtype 1 (I1) receptor sites. nih.gov Binding studies have shown that (R)-Isometheptene binds to the I1 receptor with a significantly higher affinity (Ki of 18 nM) compared to (S)-Isometheptene (Ki of 1100 nM). google.com The I1 receptor is involved in the central regulation of blood pressure by inhibiting sympathetic nervous system activity. wikipedia.orgpatsnap.com The selective activity of the (R)-enantiomer at these sites suggests a distinct pharmacological role that may contribute to different therapeutic and side-effect profiles. google.com
Interactive Data Tables
Table 1: Pharmacological Actions of Isometheptene Enantiomers
| Enantiomer | Mechanism of Action | Receptor Activity | Relative Vasopressor Response |
| (S)-Isometheptene | Mixed sympathomimetic (direct and indirect) d-nb.info | Direct α1-adrenoceptor stimulation & Tyramine-like action d-nb.inforesearchgate.net | More pronounced nih.govresearchgate.net |
| (R)-Isometheptene | Indirect sympathomimetic d-nb.info | Exclusively Tyramine-like action d-nb.info & Selective for Imidazoline I1 receptors google.com | Less pronounced nih.govresearchgate.net |
Table 2: Receptor Binding Affinities (Ki) of Isometheptene Enantiomers
| Enantiomer | Receptor | Binding Affinity (Ki) |
| (S)-Isometheptene | Imidazoline I1 | 1100 nM google.com |
| (R)-Isometheptene | Imidazoline I1 | 18 nM google.com |
Preclinical in vivo Vasopressor and Tachycardic Responses
Preclinical studies in animal models, particularly in rats, have been instrumental in characterizing the in vivo cardiovascular effects of isometheptene and its individual enantiomers, (R)-isometheptene and (S)-isometheptene. These investigations have revealed distinct profiles for vasopressor (blood pressure increasing) and tachycardic (heart rate increasing) responses.
In pithed rats, both enantiomers of isometheptene were found to be equipotent in producing tachycardic responses. d-nb.info These heart rate increases are mediated by an indirect sympathomimetic mechanism, often described as a "tyramine-like" action. d-nb.info This involves isometheptene causing the displacement of endogenous noradrenaline from sympathetic nerve terminals, which then stimulates cardiac β-adrenoceptors, leading to an increased heart rate. d-nb.info The tachycardic effects of (S)-isometheptene were completely abolished by pretreatment with reserpine, a drug that depletes catecholamine stores, further supporting the essential role of this indirect mechanism. d-nb.info
With regard to vasopressor effects, (S)-isometheptene demonstrated more pronounced, dose-dependent increases in blood pressure compared to (R)-isometheptene. d-nb.infonih.gov The vasopressor response to (R)-isometheptene was not found to be dose-dependent. d-nb.info The difference in their effects on blood pressure is attributed to their distinct mechanisms of action. d-nb.info
The vascular responses to (R)-isometheptene are considered to be exclusively due to an indirect, tyramine-like action. d-nb.infonih.gov In contrast, (S)-isometheptene exhibits a mixed sympathomimetic action, involving both a tyramine-like effect and a direct stimulation of α1-adrenoceptors on vascular smooth muscle. d-nb.infonih.gov The direct action on α1-adrenoceptors contributes to its greater vasopressor potency. d-nb.info
Interestingly, while isometheptene enantiomers showed a lack of significant vasoconstriction in isolated human middle meningeal arteries in vitro, they produced meningeal vasoconstrictor responses in vivo. nih.gov This discrepancy suggests that the tyramine-like mechanism is more evident in vivo where perivascular sympathetic tone is preserved. nih.gov
The following tables summarize the key preclinical findings on the vasopressor and tachycardic responses to isometheptene enantiomers.
Table 1: Comparative in vivo Cardiovascular Effects of Isometheptene Enantiomers in Rats
| Parameter | (S)-Isometheptene | (R)-Isometheptene | Racemic Isometheptene |
|---|---|---|---|
| Vasopressor Response | More pronounced and dose-dependent d-nb.infonih.gov | Less pronounced and not dose-dependent d-nb.info | Potent vasopressor compound nih.gov |
| Tachycardic Response | Equipotent to (R)-enantiomer d-nb.info | Equipotent to (S)-enantiomer d-nb.info | Data not specified |
| Mechanism of Action | Mixed: Indirect (tyramine-like) and direct α1-adrenoceptor stimulation d-nb.infonih.gov | Exclusively indirect (tyramine-like) d-nb.infonih.gov | Indirect (tyramine-like) and direct α1-adrenoceptor stimulation nih.gov |
Table 2: Mechanistic Insights into Isometheptene's Cardiovascular Effects from Preclinical Models
| Experimental Condition | Effect on (S)-Isometheptene Response | Conclusion |
|---|---|---|
| Reserpine Pretreatment | Abolished tachycardic response; attenuated vasopressor response d-nb.info | Confirms the primary role of indirect (tyramine-like) sympathomimetic action for both tachycardia and vasoconstriction. d-nb.info |
| Prazosin Administration (following Reserpine) | Abolished the remaining vasopressor response d-nb.info | Indicates the involvement of direct α1-adrenoceptor stimulation in the vasopressor effect of (S)-isometheptene. d-nb.info |
Biochemical Pathways and Metabolic Fate of Isometheptene Preclinical Studies
Identification of Metabolic Pathways in Experimental Systems
Preclinical studies, primarily in rat models, have been instrumental in elucidating the metabolic pathways of isometheptene (B1672259). These investigations have identified key enzymatic reactions that transform the parent drug into various metabolites.
Hydrolytic Pathways and metabolite Formation
In experimental settings, a significant metabolic pathway for isometheptene involves allylic hydroxylation. nih.gov This process leads to the formation of hydroxylated metabolites. The primary metabolite identified in rat urine is trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov A minor metabolite, cis-2-methyl-6-methylamino-2-hepten-1-ol, has also been detected. nih.gov
Furthermore, N-desmethylation represents another metabolic route, resulting in the formation of N-desmethyl-isometheptene. This metabolite can then undergo acid hydrolysis to form 2-methyl-6-methylamino-2-hepten-1-ol. google.comgoogle.com The metabolism of isometheptene and the subsequent urinary excretion of its metabolites can be stereospecific, as suggested by results from rat studies. google.comgoogle.com
The synthesis of two in vivo metabolites, trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol and cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol, has been achieved for research purposes. researchgate.net One synthetic approach involved the oxidation of an N-trifluoroacetyl derivative of isometheptene using selenium dioxide to produce an aldehyde, which was then reduced to the final metabolite. researchgate.net
Table 1: Key Metabolites of Isometheptene Identified in Preclinical Studies
| Metabolite Name | Method of Identification | Study Model |
|---|---|---|
| trans-2-methyl-6-methylamino-2-hepten-1-ol | Gas chromatography-mass spectrometry (GC-MS) | Rat |
| cis-2-methyl-6-methylamino-2-hepten-1-ol | Gas chromatography-mass spectrometry (GC-MS) | Rat |
| N-desmethyl-isometheptene | Inferred from hydrolysis product | Rat |
| 2-methyl-6-methylamino-2-hepten-1-ol | Acid hydrolysis of N-desmethyl-isometheptene | In vitro |
Biotransformation to Heptaminol in vitro
Under specific laboratory conditions, a minor metabolite of isometheptene can be converted to heptaminol. nih.govresearchgate.net This conversion occurs in vitro during acidic hydrolysis, a technique sometimes employed in analytical procedures for screening certain compounds. nih.govresearchgate.net It is important to note that this biotransformation has been observed under these specific analytical conditions and may not represent a primary in vivo metabolic pathway.
Analytical Detection of Isometheptene Metabolites
The identification and quantification of isometheptene and its metabolites in biological samples rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for this purpose. nih.govnih.gov In preclinical studies, urine samples are typically prepared through processes like alkaline extraction with an organic solvent before GC-MS analysis. nih.gov This allows for the separation and identification of the parent drug and its various metabolites. nih.gov For instance, the major urinary metabolite in rats, trans-2-methyl-6-methylamino-2-hepten-1-ol, was identified using GC-MS analysis of both the underivatized compound and its N-acetate derivative. nih.gov The structure and stereochemistry of these metabolites are often confirmed by comparing their properties to those of synthesized authentic standards. nih.gov
Conceptual Frameworks for Metabolic Network Analysis
Understanding the metabolism of a xenobiotic like isometheptene extends beyond identifying individual reactions. It requires a broader perspective that considers the intricate network of biochemical pathways within an organism.
Computational Modeling of Metabolic Networks
To comprehend the complexity of metabolic networks, computational modeling has emerged as a powerful tool. plos.org These models can simulate the flow of metabolites through various biochemical reactions and predict the metabolic fate of xenobiotics. plos.orgacs.org By integrating data on enzymes, reactions, and metabolites, these models can help predict potential metabolites and understand how different chemical exposures might interact within the metabolic network. acs.orgnih.gov Constraint-based modeling, for example, uses genome-scale metabolic networks to compute steady-state metabolic fluxes, offering insights into how the system might respond to perturbations, such as the introduction of a drug. plos.org Such computational approaches are valuable for complementing experimental studies and providing a more holistic understanding of xenobiotic metabolism. acs.orgacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Isometheptene |
| Isometheptene bitartrate (B1229483) |
| Heptaminol |
| trans-2-methyl-6-methylamino-2-hepten-1-ol |
| cis-2-methyl-6-methylamino-2-hepten-1-ol |
| N-desmethyl-isometheptene |
| trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol |
| cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol |
Advanced Analytical and Spectroscopic Methodologies for Isometheptene Bitartrate Research
Chromatographic Techniques for Compound Analysis
Chromatography is a fundamental tool in the analytical chemistry of pharmaceuticals, enabling the separation and quantification of components within a mixture. For isometheptene (B1672259) bitartrate (B1229483), several chromatographic techniques are pivotal.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of isometheptene and for separating its isomers. google.comgoogle.com This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. torontech.com In the context of isometheptene, HPLC can effectively separate the (R)- and (S)-enantiomers, which is critical as different isomers may exhibit distinct pharmacological activities. google.comgoogle.com Chiral HPLC, a specialized form of HPLC, is specifically designed for the separation of enantiomers. google.com The purity of isometheptene can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main compound peak. torontech.com
A typical HPLC method for the simultaneous determination of related compounds in a drug substance might involve a reversed-phase column with a mobile phase consisting of a mixture of aqueous and organic solvents. capes.gov.br Detection is commonly achieved using a UV detector at a specific wavelength. capes.gov.br
Table 1: Illustrative HPLC Parameters for Isometheptene Analysis
| Parameter | Condition |
| Column | Chiral Pack, Zorbax |
| Mobile Phase | Varies depending on specific method |
| Detection | UV |
| Application | Purity assessment, Isomer separation |
This table is a generalized representation based on common HPLC practices for similar compounds.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comresearchgate.net This improvement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm), which operates at higher pressures. ijsrtjournal.commdpi.com The result is a much faster analysis time, often reducing a 30-minute HPLC run to just 5-10 minutes in UPLC, without compromising the quality of the separation. ijsrtjournal.com
For isometheptene bitartrate analysis, transitioning from HPLC to UPLC can lead to more efficient quality control processes, allowing for higher sample throughput. ijsrtjournal.comscispace.com The increased sensitivity of UPLC is also advantageous for detecting trace impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to identify and quantify volatile and semi-volatile compounds. In the study of isometheptene, GC-MS is instrumental in detecting its metabolites in biological samples, such as urine. nih.govnih.gov After oral administration, isometheptene is metabolized in the body, and its metabolites are excreted. nih.gov
The process involves extracting the metabolites from the biological matrix, often followed by a derivatization step to increase their volatility and thermal stability. nih.gov The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. nih.gov Research has identified two main metabolites of isometheptene in human urine using this method. nih.gov
Table 2: Key Findings from GC-MS Metabolite Studies of Isometheptene
| Finding | Details | Reference |
| Metabolites Detected | Two primary metabolites identified in human urine. | nih.gov |
| Parent Drug Excretion | The parent drug is also excreted in urine within the first 24 hours. | nih.gov |
| Analytical Method | Alkaline extraction with an organic solvent followed by GC-MS analysis. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is particularly valuable for the structural characterization of isometheptene and its related substances. google.com LC-MS can provide information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and elucidating its structure. researchgate.net
In the analysis of isometheptene isomers, LC-MS can be used to confirm the identity of the separated isomers from an HPLC system. google.com The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) make it a preferred method for quantitative bioanalysis. scispace.com
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods provide detailed information about the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like isometheptene. uni-halle.denih.gov It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. uni-halle.de This frequency is highly sensitive to the local chemical environment of the nucleus, providing a wealth of structural information. uni-halle.de
For isometheptene, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types of NMR experiments performed. researchgate.net ¹H NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. mdpi.com Two-dimensional (2D) NMR experiments can further reveal correlations between different nuclei, allowing for the complete and unambiguous assignment of the molecule's structure. researchgate.net A patent for an isometheptene isomer includes a ¹H NMR spectrum of the (S)-enantiomer as part of its structural characterization. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of Isometheptene. The molecular weight of the Isometheptene free base is 141.26 g/mol , and its molecular formula is C₉H₁₉N. axios-research.com When combined with tartaric acid to form this compound, the molecular weight increases due to the addition of the bitartrate salt.
In a mass spectrometer, the Isometheptene molecule is ionized, and the resulting molecular ion (M+) is detected. For Isometheptene, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. However, the high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random; it occurs at the weakest bonds and results in a predictable pattern that serves as a molecular fingerprint. libretexts.org
The fragmentation pattern is a powerful tool for structural elucidation. libretexts.org In the case of Isometheptene, an aliphatic amine, common fragmentation patterns would involve the cleavage of carbon-carbon bonds adjacent to the nitrogen atom (α-cleavage). This process is a primary mode of fragmentation for amines and results in the formation of stable iminium ions. miamioh.edu
A study involving gas chromatography-mass spectrometry (GC-MS) for the analysis of Isometheptene in human urine identified the parent drug and two of its metabolites. nih.gov While the study focused on metabolism, the underlying MS principles for identification remain the same. The mass spectra of Isometheptene would exhibit a base peak, which is the most abundant fragment ion, and a series of other fragment ions at specific m/z values. For instance, the NIST Mass Spectrometry Data Center reports a top peak at m/z 58 for Isometheptene, with other significant peaks at m/z 95 and 84. nih.gov The fragment at m/z 58 likely corresponds to the cleavage of the bond between the fourth and fifth carbon atoms from the amino group, resulting in the [CH3-NH-CH(CH3)]+ fragment.
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used in the analysis of Isometheptene and its related substances. google.comgoogle.comgoogle.com LC-MS is particularly useful for analyzing compounds that are not easily volatilized for GC-MS. rsc.org The development of LC-MS/MS methods, where fragmentation is induced in a controlled manner, allows for even more detailed structural analysis and quantification of the compound in complex matrices. nih.gov
Table 1: Key Mass Spectrometry Data for Isometheptene
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₉N | axios-research.com |
| Molecular Weight | 141.26 g/mol | axios-research.com |
| Top Peak (m/z) | 58 | nih.gov |
| 2nd Highest Peak (m/z) | 95 | nih.gov |
Other Spectroscopic Methods (e.g., Spectrophotometry, Raman, Infrared, Fluorescence)
Beyond mass spectrometry, a range of other spectroscopic techniques provide valuable information about this compound.
UV-Visible Spectrophotometry: This technique measures the absorption of ultraviolet or visible light by a substance. mhlw.go.jp Molecules with chromophores, or light-absorbing functional groups, will exhibit a characteristic absorption spectrum. While the aliphatic structure of Isometheptene itself does not have strong UV chromophores, it is often formulated with other compounds like paracetamol, which does have a significant UV absorbance. researchgate.net When analyzing this compound in a formulation, UV-Vis spectrophotometry can be used to quantify the other components. For Isometheptene itself, derivatization might be necessary to introduce a chromophore for sensitive UV detection.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. nih.gov Each type of bond (e.g., C-H, N-H, C-N) vibrates at a characteristic frequency, and an IR spectrum provides a unique fingerprint of the molecule's functional groups. elsevier.com For Isometheptene, key IR absorption bands would include those corresponding to N-H stretching and bending vibrations of the secondary amine, as well as C-H stretching and bending vibrations of the alkyl chain. The bitartrate counter-ion would also exhibit characteristic absorptions from its carboxyl and hydroxyl groups. The combination of IR and Raman spectroscopy can offer a more detailed chemical analysis. researchgate.net
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It involves the inelastic scattering of monochromatic light, usually from a laser. osti.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov This means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. researchgate.net This technique could be applied to analyze this compound in its formulated state. thermofisher.com
Fluorescence Spectroscopy: This technique is based on the phenomenon where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. For a molecule to be fluorescent, it typically needs to have a rigid, planar structure with extensive conjugation. The aliphatic and flexible structure of Isometheptene does not lend itself to strong native fluorescence. Therefore, similar to UV-Vis spectrophotometry, fluorescence analysis of Isometheptene would likely require derivatization with a fluorescent tag.
X-ray Crystallography for Crystalline Forms
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govresearchgate.net This technique is crucial for understanding the solid-state properties of a drug substance, which can significantly impact its stability, solubility, and bioavailability.
For this compound, which exists as a crystalline solid, X-ray crystallography can provide precise information about:
The exact spatial arrangement of the Isometheptene and bitartrate ions in the crystal lattice.
The bond lengths, bond angles, and torsion angles within the Isometheptene molecule.
The presence of any intermolecular interactions, such as hydrogen bonding, which are critical for the stability of the crystal structure.
A patent for an Isometheptene isomer mentions the use of X-ray crystallography to obtain data on the crystalline structure of (R)-Isometheptene mucate. google.comgoogleapis.com While this is not the bitartrate salt, it demonstrates the application of this technique to Isometheptene salts. The knowledge gained from X-ray crystallography is invaluable for understanding the physicochemical properties of this compound and for controlling its crystalline form during manufacturing to ensure consistent product quality. researchgate.net The process involves growing a single crystal of the compound, which can sometimes be a rate-limiting step, and then diffracting X-rays through it to produce a diffraction pattern that can be mathematically translated into a three-dimensional structure. nih.gov
Method Development and Validation Protocols in Pharmaceutical Research
The development and validation of analytical methods are critical components of pharmaceutical research and are mandated by regulatory agencies. These protocols ensure that the analytical methods used to test a drug substance and product are accurate, precise, specific, sensitive, and robust.
For this compound, method development and validation would be required for any analytical technique used, including HPLC, GC, and spectroscopic methods. researchgate.net The process follows guidelines such as those from the International Council for Harmonisation (ICH).
Key parameters that are evaluated during method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A stability-indicating HPLC method, for example, would be developed and validated to separate and quantify this compound from its potential degradation products, ensuring that the method can be used to assess the stability of the drug over time. researchgate.net Such methods are crucial for establishing the shelf-life of the drug product.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isometheptene |
| Tartaric Acid |
| Paracetamol |
Structure Activity Relationships Sar and Derivative Research of Isometheptene Analogues
Correlating Molecular Structure with Sympathomimetic Activity
Isometheptene (B1672259) is a monounsaturated aliphatic secondary amine, a structural feature central to its classification as a sympathomimetic agent. wikipedia.orgresearchgate.net Sympathomimetic drugs mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). iiab.medrugbank.com The activity of these drugs is highly dependent on their chemical structure. For a high degree of agonist activity, a molecule typically requires a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring. iiab.me While Isometheptene lacks the benzene ring characteristic of many classic sympathomimetics, its aliphatic amine structure is key to its function.
Isometheptene's sympathomimetic effects arise from a dual mechanism of action. drugbank.com It acts as an indirect-acting sympathomimetic by causing the displacement of norepinephrine from neuronal storage vesicles, similar to the action of tyramine. drugbank.comnih.gov This release of norepinephrine into the synapse leads to the activation of adrenergic receptors. drugbank.com Additionally, research indicates that certain forms of Isometheptene can also act directly on adrenergic receptors, specifically α-adrenergic receptors, to elicit smooth muscle activation and vasoconstriction. google.comgoogle.com The secondary amine in Isometheptene's structure is crucial for this direct action; tertiary amines, by contrast, generally exhibit poor direct receptor interaction. iiab.me
Enantiomeric Differences in Cardiovascular Responses and Mechanism
Isometheptene is a chiral molecule and exists as two enantiomers, (S)-isometheptene and (R)-isometheptene. google.com Pharmacological studies have revealed significant differences in the cardiovascular effects and underlying mechanisms of these two isomers. nanobioletters.com While both enantiomers are equipotent in producing tachycardic (heart rate increasing) responses, their effects on blood pressure are notably distinct. google.com
The (S)-enantiomer produces significantly greater and dose-dependent vasopressor (blood pressure increasing) responses compared to the (R)-enantiomer. google.comgoogle.com This divergence in activity is attributed to their different mechanisms of action at the receptor level. nanobioletters.comgoogle.com
(S)-Isometheptene exhibits a mixed sympathomimetic action . It functions both indirectly through a tyramine-like effect (promoting norepinephrine release) and by directly stimulating α1-adrenoceptors. google.comnanobioletters.com The vasopressor responses to the (S)-enantiomer are almost completely abolished by prazosin, an α1-adrenoceptor antagonist. google.com
(R)-Isometheptene , in contrast, acts exclusively through a tyramine-like mechanism . google.comnanobioletters.com Its vasopressor effects are not dose-dependent and are of a lesser magnitude than those of its counterpart. google.com
The tachycardic responses for both enantiomers are mediated by an indirect, tyramine-like action, as these effects are eliminated by reserpine, which depletes catecholamine stores. google.comgoogle.com These distinct pharmacological profiles demonstrate that each enantiomer should be considered a separate pharmacological entity. google.com
Table 1: Comparison of Mechanisms for Isometheptene Enantiomers
| Feature | (S)-Isometheptene | (R)-Isometheptene |
| Vasopressor Effect | Potent, dose-dependent | Less potent, not dose-dependent |
| Tachycardic Effect | Equipotent to (R)-enantiomer | Equipotent to (S)-enantiomer |
| Mechanism of Action | Mixed: Direct α1-adrenoceptor stimulation & Indirect (tyramine-like) | Exclusive: Indirect (tyramine-like) only |
Design and Synthesis of Novel Isometheptene Derivatives with Modified Receptor Selectivity
Research into Isometheptene derivatives has largely focused on the separation and characterization of its stereoisomers to harness their distinct pharmacological properties. The synthesis and purification of the individual (R)- and (S)-enantiomers represent a key strategy in designing compounds with modified and more selective receptor interactions. google.comgoogle.com Patents have detailed the stereoselective synthesis of Isometheptene, allowing for the isolation of the (R) and (S) enantiomers from chiral precursors. google.comgoogle.com
This separation has been crucial, as it led to the discovery that the enantiomers have different binding affinities for various receptors. google.com The design goal of this research was to isolate the isomer with a more favorable therapeutic profile. For instance, the discovery that (R)-isometheptene acts solely as an indirect sympathomimetic suggests it may offer therapeutic benefits with fewer vascular side effects compared to the racemic mixture or the (S)-enantiomer. google.com
Furthermore, the synthesis and isolation of the (R)-enantiomer led to the identification of its activity as a selective ligand for the imidazoline (B1206853) I1 receptor, a target distinct from the adrenergic receptors associated with its classic sympathomimetic effects. google.comgoogle.com This finding opens avenues for designing novel derivatives of the (R)-isometheptene structure that could selectively target imidazoline receptors, potentially for applications like hypertension, without the mixed adrenergic actions of the racemic compound. google.comgoogle.com
Impact of Stereochemistry on Receptor Binding and Functional Outcomes
The three-dimensional arrangement of atoms, or stereochemistry, has a profound impact on the receptor binding and subsequent functional outcomes of Isometheptene. The distinct pharmacological profiles of the (S) and (R) enantiomers are a direct consequence of their different spatial configurations, which dictate how they interact with receptor binding sites. google.com
A pivotal finding is the differential binding of the Isometheptene enantiomers to imidazoline receptors. google.com While racemic Isometheptene showed minimal significant binding to a range of adrenergic receptors, it did show high affinity for the imidazoline I1 (I1) receptor. google.com Subsequent analysis of the purified enantiomers revealed that this binding was stereospecific.
(R)-Isometheptene demonstrated strong and selective binding to the I1 receptor, with a high affinity (Ki = 18 nM). google.com
(S)-Isometheptene , conversely, showed very weak binding to the I1 receptor. google.com
This dramatic difference in binding affinity—with the (R)-enantiomer binding approximately 60 times more avidly than the (S)-enantiomer to the I1 receptor—highlights the critical role of stereochemistry. google.com The functional outcome of this selective binding is a potential shift in therapeutic application. The potent I1 receptor binding of (R)-Isometheptene suggests it may function as an antihypertensive agent, a stark contrast to the vasoconstrictive properties of the racemic mixture which are largely driven by the (S)-enantiomer's action on α1-adrenoceptors. google.comgoogle.comgoogle.com
Table 2: Receptor Binding Affinity of Isometheptene Enantiomers at the I1 Receptor
| Compound | Binding Affinity (Ki) |
| (R)-Isometheptene | 18 nM |
| (S)-Isometheptene | Very Weak Binding |
Neuropharmacological Investigations of Isometheptene Action
Central Nervous System Interactions
Isometheptene's primary interaction with the central nervous system (CNS) is characterized by its sympathomimetic activity. nih.govdrugbank.com This means it mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.govwikipedia.org The prevailing understanding is that isometheptene (B1672259) acts as an indirect-acting sympathomimetic. nih.govdrugbank.com This involves the displacement of catecholamines from neuronal storage vesicles, leading to an increased concentration of these neurotransmitters in the synapse. nih.govdrugbank.com This surge in synaptic catecholamines subsequently activates adrenergic receptors on postsynaptic neurons, eliciting a physiological response. drugbank.com
The vasoconstrictive effect of isometheptene, particularly on cerebral and cranial arterioles, is a key aspect of its CNS interaction. medscape.commedscape.com This action is thought to alleviate the pain associated with certain types of headaches by reducing the dilation of these blood vessels. google.com While the precise anti-migraine mechanism is not fully elucidated, its ability to constrict dilated cranial blood vessels is considered a primary contributor. google.com
Recent research has also explored the distinct actions of isometheptene's enantiomers, (R)-isometheptene and (S)-isometheptene. nih.gov In vitro studies on isolated human blood vessels and in vivo experiments in rats have revealed differences in their vasoactive profiles. nih.gov Notably, (S)-isometheptene appears to be a more potent vasopressor agent than (R)-isometheptene. nih.gov Furthermore, investigations have pointed towards a potential role for the (R)-enantiomer as a selective ligand for the Imidazoline (B1206853) subtype 1 (I1) receptor in the CNS, suggesting a more complex neuropharmacological profile than previously understood. google.comgoogle.com This finding opens up new avenues for understanding its potential therapeutic applications beyond simple vasoconstriction. google.com
Modulation of Adrenergic Systems within Neural Circuits
Isometheptene's modulation of adrenergic systems is fundamental to its neuropharmacological effects. It primarily influences the sympathetic nervous system by increasing the availability of norepinephrine at adrenergic receptors. nih.govdrugbank.com This is achieved through a "tyramine-like" action, where isometheptene displaces norepinephrine from storage vesicles within sympathetic neurons. drugbank.comnih.gov
The released norepinephrine then interacts with both alpha and beta-adrenergic receptors, though the vasoconstrictive effects are predominantly mediated by alpha-adrenoceptors on smooth muscle cells of blood vessels. drugbank.comresearchgate.net Studies in pithed rats have demonstrated that the vasopressor responses to isometheptene are significantly attenuated by alpha-1 adrenoceptor antagonists like prazosin, confirming the involvement of this receptor subtype. researchgate.net In contrast, the tachycardic (heart rate increasing) effects appear to be mediated by beta-adrenoceptors, as they are abolished by the beta-blocker propranolol. eur.nl
Further research has dissected the contributions of isometheptene's enantiomers to these adrenergic effects. (S)-isometheptene exhibits a mixed sympathomimetic action, involving both a tyramine-like effect and direct stimulation of α1-adrenoceptors. eur.nl Conversely, (R)-isometheptene's cardiovascular effects are primarily attributed to an exclusively tyramine-like action. eur.nl This distinction suggests that (R)-isometheptene might offer a more targeted therapeutic action with potentially fewer cardiovascular side effects. eur.nl
The interaction with imidazoline receptors, particularly the I1 subtype by (R)-isometheptene, adds another layer of complexity to its modulation of neural circuits. google.comgoogle.com I1 receptors are implicated in the central regulation of blood pressure, and their activation can lead to a decrease in sympathetic outflow. google.com This suggests that (R)-isometheptene may have a dual action, both peripherally increasing norepinephrine release and centrally modulating sympathetic activity. google.com
| Compound | Primary Adrenergic Mechanism | Receptor Subtype Involvement | Observed Effect |
|---|---|---|---|
| Isometheptene (Racemate) | Indirect sympathomimetic (Tyramine-like) and minor direct α1-agonist | α1- and β-adrenoceptors | Vasoconstriction and Tachycardia |
| (S)-Isometheptene | Mixed sympathomimetic (Tyramine-like and direct α1-agonist) | α1-adrenoceptors | Potent Vasopressor Response |
| (R)-Isometheptene | Indirect sympathomimetic (Tyramine-like) | β-adrenoceptors | Tachycardic Response |
Pharmacological and Biochemical Interaction Studies Preclinical/molecular
Investigation of Synergistic and Antagonistic Pharmacological Effects
Isometheptene's sympathomimetic nature leads to a wide range of interactions with other drugs, resulting in either synergistic (potentiated) or antagonistic (reduced) effects. These interactions are primarily centered around its impact on the cardiovascular system, particularly blood pressure and heart rate.
Synergistic Effects:
The co-administration of isometheptene (B1672259) with other sympathomimetic agents or drugs that enhance adrenergic activity can lead to an amplified physiological response. This potentiation can increase the risk of adverse cardiovascular events. For instance, combining isometheptene with central nervous system (CNS) stimulants, such as amphetamines, can potentiate the adrenergic response, leading to additive increases in blood pressure and heart rate due to enhanced peripheral sympathetic activity. drugs.com Similarly, the risk of tachycardia is heightened when isometheptene is used concurrently with substances like biperiden, brompheniramine, buclizine, and dicyclomine. drugbank.com Hypertensive effects can be exacerbated when combined with drugs such as bitolterol, bromocriptine, and various ergot derivatives. drugbank.commedicine.com
Antagonistic Effects:
Conversely, isometheptene can diminish the therapeutic efficacy of antihypertensive agents. Its vasoconstrictive action counteracts the blood pressure-lowering effects of various classes of antihypertensives. For example, isometheptene may decrease the antihypertensive activities of beta-blockers like bisoprolol, calcium channel blockers, and agents acting on the renin-angiotensin system such as captopril and chlorothiazide. drugbank.com
The following table summarizes a selection of synergistic and antagonistic drug interactions with isometheptene.
| Interacting Drug/Class | Pharmacological Effect | Outcome of Interaction |
| Synergistic Interactions | ||
| Sympathomimetic amines (e.g., amphetamines, ephedrine) | Additive sympathomimetic effects | Increased risk of hypertension and tachycardia drugs.comdrugbank.com |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of catecholamine breakdown | Potentiated pressor effects of isometheptene |
| Tricyclic Antidepressants (TCAs) | Inhibition of norepinephrine (B1679862) reuptake | Enhanced cardiovascular effects of isometheptene |
| Ergot Derivatives (e.g., bromocriptine) | Vasoconstriction | Increased risk of severe hypertension drugbank.commedicine.com |
| Beta-2 Adrenergic Agonists | Cardiovascular stimulation | Potentiated risk of cardiovascular side effects drugs.com |
| Antagonistic Interactions | ||
| Beta-Adrenergic Blockers (e.g., bisoprolol) | Lowering blood pressure and heart rate | Decreased therapeutic efficacy of the beta-blocker drugbank.com |
| Calcium Channel Blockers | Vasodilation and blood pressure reduction | Decreased antihypertensive effect |
| ACE Inhibitors (e.g., captopril) | Vasodilation and blood pressure reduction | Diminished antihypertensive response drugbank.com |
| Diuretics (e.g., chlorothiazide) | Reduction of blood volume and pressure | Reduced antihypertensive efficacy drugbank.com |
Potential for Modulating Activities of Other Agents at a Molecular Level
Isometheptene's primary mechanism for modulating the activity of other agents lies in its indirect sympathomimetic action. drugbank.com It can cause the displacement of catecholamines, such as norepinephrine, from storage vesicles within neurons. drugbank.com This release of endogenous catecholamines into the synapse amplifies the stimulation of adrenergic receptors, thereby modulating the effects of other drugs that act on the sympathetic nervous system.
This "tyramine-like" effect means that isometheptene can enhance the activity of other sympathomimetic drugs, leading to a greater than expected increase in blood pressure and heart rate. drugbank.com Conversely, it can interfere with the action of drugs that work by depleting or blocking the reuptake of norepinephrine. For instance, the efficacy of certain antihypertensive medications that target norepinephrine pathways could be compromised.
Receptor-Level Interaction Analyses with Other Compounds
Isometheptene's pharmacological activity is mediated through its interaction with specific receptor systems, primarily adrenergic and imidazoline (B1206853) receptors. As a racemic mixture, its enantiomers, (R)-isometheptene and (S)-isometheptene, exhibit distinct receptor binding profiles and functional activities.
(R)-isometheptene has been identified as an agonist of the imidazoline I1 receptor (I1R) . tonixpharma.com The I1 receptor is involved in the central regulation of blood pressure and has been implicated in pain perception. tonixpharma.comwikipedia.orgnih.gov Activation of I1 receptors in the brainstem can lead to a decrease in sympathetic outflow, which would typically result in lower blood pressure. wikipedia.org
(S)-isometheptene , on the other hand, is associated with the sympathomimetic and cardiovascular effects of racemic isometheptene, suggesting it acts on alpha-1 adrenergic receptors . tonixpharma.com Stimulation of alpha-1 adrenoceptors leads to vasoconstriction and an increase in blood pressure. nih.gov
The following table presents the binding affinities (Ki) of isometheptene enantiomers and the racemate for the I1-imidazoline receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Binding Affinity (Ki) for I1-Imidazoline Receptor |
| (R)-Isometheptene | 18 nM tonixpharma.com |
| Racemic Isometheptene | 42 nM tonixpharma.com |
| (S)-Isometheptene | 1100 nM tonixpharma.com |
This data indicates that (R)-isometheptene has a significantly higher affinity for the I1-imidazoline receptor compared to (S)-isometheptene.
Impact on Catecholamine Homeostasis and Metabolism
Isometheptene exerts a notable influence on catecholamine homeostasis, primarily through its ability to displace catecholamines from neuronal storage vesicles. drugbank.com This action is characteristic of an indirect-acting sympathomimetic agent and is often compared to the effects of tyramine. drugbank.com
The release of stored norepinephrine and, to a lesser extent, epinephrine (B1671497) into the synaptic cleft leads to a transient increase in the concentration of these neurotransmitters. This surge in catecholamines is responsible for the sympathomimetic effects of isometheptene, including vasoconstriction, increased heart rate, and elevated blood pressure. drugbank.com
This disruption of normal catecholamine storage and release can have several consequences for homeostasis:
Short-term elevation of synaptic catecholamines: This leads to enhanced activation of adrenergic receptors and the subsequent physiological responses.
Potential for depletion of catecholamine stores: With repeated or high-dose use, isometheptene could lead to a depletion of readily releasable catecholamines, potentially leading to a diminished response over time (tachyphylaxis).
Interaction with catecholamine metabolism: The displaced catecholamines are subject to metabolic degradation by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). An increase in free catecholamines could lead to a corresponding increase in their metabolites.
The impact of isometheptene on catecholamine homeostasis underscores the importance of caution when it is co-administered with other drugs that affect catecholamine synthesis, release, reuptake, or metabolism, such as MAOIs and tricyclic antidepressants.
Future Research Directions and Advanced Methodologies for Isometheptene Studies
Elucidation of Remaining Unknown Pharmacological Mechanisms
While Isometheptene (B1672259) is known to act as a sympathomimetic agent, causing vasoconstriction, the precise molecular mechanisms underlying its therapeutic effects, particularly in migraine, are not fully understood. google.comdrugbank.com Future research should focus on delineating these unknown pathways.
Key Research Areas:
Receptor Deconvolution: Isometheptene is a racemic mixture of (R)- and (S)-enantiomers, each possessing distinct pharmacological properties. kcl.ac.ukeur.nlspringermedizin.de While it's established that (S)-isometheptene has a mixed sympathomimetic action involving both a tyramine-like effect and direct α1-adrenoceptor stimulation, and (R)-isometheptene acts primarily through a tyramine-like mechanism, further investigation is needed. kcl.ac.ukeur.nlspringermedizin.deresearchgate.net The specific adrenoceptor subtypes involved in the vasopressor responses to both enantiomers require more detailed characterization. researchgate.net
I1-Imidazoline Receptor Interaction: Racemic Isometheptene binds to the I1-imidazoline receptor, with the (R)-enantiomer showing significantly higher affinity than the (S)-enantiomer. google.comspringermedizin.de The contribution of this receptor interaction to Isometheptene's antimigraine action is a critical area for future studies. springermedizin.de
Central vs. Peripheral Effects: Distinguishing the central nervous system (CNS) effects from the peripheral vascular effects of each enantiomer is crucial for understanding their therapeutic benefits and potential side effects. google.com
Application of Advanced Analytical Techniques for Comprehensive Profiling
The accurate characterization and quantification of Isometheptene and its enantiomers in various biological matrices are paramount for pharmacokinetic and pharmacodynamic studies. Advanced analytical techniques offer the necessary sensitivity and specificity for this purpose.
Emerging Techniques:
Chiral Separation Methods: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for separating and analyzing chiral compounds like Isometheptene. mdpi.comamericanpharmaceuticalreview.com The development of optimized chiral stationary phases for HPLC and the use of CE coupled with mass spectrometry (CE-MS) can provide high-resolution separation and sensitive detection of the (R)- and (S)-enantiomers. mdpi.comnih.gov
Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the accurate quantification, purity assessment, and impurity profiling of Isometheptene. americanpharmaceuticalreview.comresearchgate.netcphi-online.com These methods offer high selectivity, which is crucial for eliminating interference from endogenous substances in biological samples. americanpharmaceuticalreview.com
Leveraging Computational Modeling and Artificial Intelligence in Drug Discovery and Design
Computational modeling and artificial intelligence (AI) are transforming drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govresearchgate.net These approaches can be instrumental in advancing Isometheptene research.
Computational Strategies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activities of Isometheptene analogs based on their physicochemical properties. nih.gov This can guide the synthesis of new compounds with improved efficacy and reduced side effects.
Molecular Docking: Molecular docking simulations can predict the binding interactions of Isometheptene enantiomers with their target receptors, such as adrenoceptors and imidazoline (B1206853) receptors. researchgate.net This provides insights into the molecular basis of their pharmacological activity and can aid in the design of more selective ligands. researchgate.net
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion of Isometheptene in the body, helping to predict its pharmacokinetic behavior. researchgate.net
AI in Drug Repurposing: AI algorithms can analyze vast datasets to identify new therapeutic uses for existing drugs. nih.gov This could potentially uncover novel applications for Isometheptene beyond its current indications.
Exploration of Targeted Ligand Design based on Enantiomeric Activity
The distinct pharmacological profiles of the (R)- and (S)-enantiomers of Isometheptene offer a compelling rationale for the development of enantiomerically pure drugs. kcl.ac.ukeur.nliasp-pain.org
Research Focus:
(R)-Isometheptene as a Therapeutic Candidate: Studies have shown that (R)-isometheptene has a more favorable cardiovascular profile compared to the (S)-enantiomer, as its vascular effects are primarily indirect. eur.nlresearchgate.net This suggests that (R)-isometheptene may offer a better therapeutic window with fewer cardiovascular side effects. kcl.ac.ukeur.nlresearchgate.net Its high affinity for the I1-imidazoline receptor further supports its potential as a targeted therapy. google.comspringermedizin.de
Structure-Based Drug Design: Based on the understanding of how each enantiomer interacts with its target receptors, medicinal chemists can design new ligands with enhanced selectivity and potency. This involves modifying the chemical structure of Isometheptene to optimize its binding affinity and functional activity at specific receptors.
Systems Biology Approaches to Understand Network-Level Effects
Systems biology provides a holistic view of how drugs interact with complex biological systems by analyzing the interplay between multiple molecular components. nih.gov This approach can elucidate the broader network-level effects of Isometheptene.
Integrative Approaches:
Network Pharmacology: By constructing and analyzing drug-target-disease networks, network pharmacology can identify the key biological pathways and processes modulated by Isometheptene. iasp-pain.orgnih.govnih.govfrontiersin.orgajol.info This can reveal the molecular mechanisms underlying its therapeutic effects in migraine and potentially identify new drug targets. iasp-pain.orgnih.govfrontiersin.orgajol.info
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to Isometheptene treatment can provide a comprehensive picture of its cellular and physiological effects.
Integrated Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics can offer a systems-level understanding of Isometheptene's mechanism of action and help in the identification of biomarkers for treatment response.
Q & A
Q. How do researchers validate the bioavailability of this compound in novel delivery systems (e.g., nanoparticles)?
- Methodological Answer : Compare AUC and Cₘₐₓ values between traditional capsules and nanoformulations in crossover pharmacokinetic trials. Use in vitro-in vivo correlation (IVIVC) models to predict absorption efficiency. Dissolution testing in biorelevant media (e.g., FaSSGF) ensures clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
